molecular formula C12H15NO2 B4585679 N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B4585679
M. Wt: 205.25 g/mol
InChI Key: WVHWEBQYUWKGKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives, including those related to N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide, involves several key steps that are critical to obtaining the desired compound with high purity. Techniques such as the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction have been developed for the synthesis of highly functionalized benzofuran-2-carboxamides, demonstrating the synthetic accessibility of these compounds (Han et al., 2014). Microwave-assisted parallel synthesis methods have also been employed to efficiently generate benzofuran-2-carboxamide derivatives with potential biological activities (Xie et al., 2014).

Molecular Structure Analysis

The molecular structure of N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide and its derivatives is characterized by spectroscopic methods, including NMR and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Benzofuran derivatives are known for their versatile chemical reactivity, participating in various chemical reactions that allow for further functionalization and modification of the molecule. The synthesis of benzofuran-2-carboxamide derivatives involves reactions such as O-alkylation, Knoevenagel condensation, and N-alkylation, showcasing the compound's chemical versatility (Abedinifar et al., 2018).

Scientific Research Applications

Disposition and Metabolism of Benzofuran Compounds

A study on the orexin 1 and 2 receptor antagonist "SB-649868," which contains a benzofuran component, investigated its disposition and metabolism in humans. This research provides insights into the pharmacokinetics of benzofuran derivatives, including their metabolic pathways and the role of the benzofuran ring in drug metabolism. This study highlights the extensive metabolism of benzofuran derivatives and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Neuroinflammation in Psychiatric Disorders

Research using "N-Methyl-11C](R)-1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide" ([11C]PK11195), a benzofuran compound, as a radiopharmaceutical for PET imaging, has provided valuable insights into neuroinflammation associated with schizophrenia. This study suggests that neuroinflammation, characterized by activated microglia cells, may play a significant role in the pathophysiology of schizophrenia-related psychosis (Doorduin et al., 2009).

Toxicity and Forensic Investigations

Environmental and Health Impact Studies

Research on "1,2-Cyclohexane dicarboxylic acid, diisononyl ester" (DINCH), a compound used as a plasticizer and structurally related to benzofurans, explores its environmental exposure and potential health impacts. This research is crucial for understanding the exposure biomarkers and assessing the safety of chemical substitutes in consumer products (Silva et al., 2013).

properties

IUPAC Name

N-propan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)13-12(14)11-7-9-5-3-4-6-10(9)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHWEBQYUWKGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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